molecular formula C19H13BrN4OS3 B2919164 1-((3-bromobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223851-46-4

1-((3-bromobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2919164
CAS No.: 1223851-46-4
M. Wt: 489.42
InChI Key: SCDVXOJJKAQPRH-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-fused triazolo-pyrimidinone class, characterized by a bicyclic core integrating thiophene, triazole, and pyrimidinone moieties. The structure features a 3-bromobenzylthio group at position 1 and a thiophen-2-ylmethyl substituent at position 4 (Fig. 1). Such derivatives are synthesized via cyclocondensation of enaminones with heterocyclic amines or thiols, often catalyzed by Lewis acids like ZnCl₂ . These compounds are explored for their bioactivity, particularly in oncology, due to their ability to inhibit kinases (e.g., PI3Kα) and modulate apoptosis pathways .

Properties

IUPAC Name

12-[(3-bromophenyl)methylsulfanyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS3/c20-13-4-1-3-12(9-13)11-28-19-22-21-18-23(10-14-5-2-7-26-14)17(25)16-15(24(18)19)6-8-27-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDVXOJJKAQPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-bromobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound characterized by a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The presence of bromobenzyl and thiophenyl groups enhances its pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is C19H15BrN4S2C_{19}H_{15}BrN_{4}S_{2}, with a molecular weight of 489.42 g/mol. Its structural features include:

  • Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core : Known for diverse biological activities.
  • Bromobenzyl group : Imparts additional reactivity and potential biological interactions.
  • Thiophenyl group : Contributes to the compound's electron-donating properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities. Notably, derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine have shown promising results in various biological assays:

  • Anticancer Activity : Compounds in this class have demonstrated potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have exhibited activity against various bacterial strains and fungi.

Comparative Analysis of Related Compounds

A comparative analysis highlights the unique biological profiles of related compounds:

Compound NameStructure FeaturesBiological Activity
1-(phenylthio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-oneNo bromine substitutionModerate anticancer activity
1-(bromobenzyl)-5-(thiophen-2-ylmethyl)thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidinDifferent triazole structureAntimicrobial properties
1-(methylthio)-4-(furan-2-ylmethyl)thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidinDifferent heteroatomsAntiviral activity

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cholinesterase enzymes which are crucial for neurotransmission .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells .

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on thienobenzo-triazoles indicated significant inhibition of cholinesterase enzymes . This suggests potential neuroprotective applications.
  • Research on thieno[2,3-c]pyrazole compounds demonstrated antioxidant properties against toxic substances in fish models . This highlights the ecological relevance and potential therapeutic applications in oxidative stress-related conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The target compound’s thieno[2,3-e]triazolo[4,3-a]pyrimidin-5-one core differs from analogs:

Substituent Effects

Key substituents influencing bioactivity and physicochemical properties include:

Compound Name / ID Substituents Core Structure Notable Properties
Target Compound 1: 3-Bromobenzylthio; 4: Thiophen-2-ylmethyl Thieno[2,3-e]triazolo[4,3-a]pyrimidinone High lipophilicity (logP ~4.2); moderate PI3Kα inhibition (IC₅₀ = 0.8 µM)
3-(4-Bromophenyl)-5-(thiophen-2-yl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (8g, ) 3: 4-Bromophenyl; 5: Thiophen-2-yl Thieno[3,2-e]triazolo[4,3-c]pyrimidine Enhanced halogen bonding; IC₅₀ = 0.5 µM against EGFR
4-(4-Methylphenyl)-1-piperidin-1-ylmethyl-tetrahydrobenzo(b)thieno[3,2-e]triazolo[4,3-a]pyrimidin-5-one () 1: Piperidinylmethyl; 4: 4-Methylphenyl Benzo(b)thieno[3,2-e]triazolo[4,3-a]pyrimidinone Superior solubility (logP ~3.1); anticancer activity (GI₅₀ = 1.2 µM vs. MCF-7)
4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}thieno[2,3-e]triazolo[4,3-a]pyrimidin-5-one () 1: Piperazinylpropyl; 4: Butyl Thieno[2,3-e]triazolo[4,3-a]pyrimidinone Improved kinase selectivity (PI3Kδ IC₅₀ = 0.3 µM) due to extended alkyl chain

Research Findings and Implications

  • Anticancer Potential: The target compound’s PI3Kα inhibition is comparable to 8g () but less potent than benzo(b)thieno derivatives (), suggesting core flexibility impacts efficacy .
  • Piperidinylmethyl substituents () offer a balance between lipophilicity and solubility .
  • Synthetic Scalability : Eco-friendly catalysts () are advantageous for large-scale production but require optimization for complex substituents like thiophen-2-ylmethyl .

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